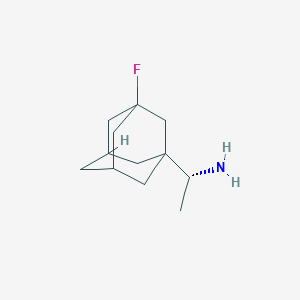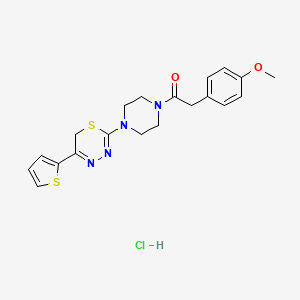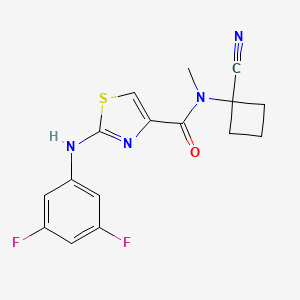
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the 1960s and was later approved by the US Food and Drug Administration (FDA) for the treatment of Alzheimer's disease. Memantine is a unique drug that has been found to be effective in treating a wide range of neurological disorders.
作用機序
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine works by blocking the NMDA receptors in the brain, which are involved in the transmission of signals between neurons. By blocking these receptors, (1R)-1-(3-Fluoro-1-adamantyl)ethanamine helps to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory. This leads to a reduction in the excitotoxicity that is associated with many neurological disorders.
Biochemical and Physiological Effects:
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in patients with Alzheimer's disease, reduce the severity of symptoms in patients with Parkinson's disease, and reduce the frequency and severity of seizures in patients with epilepsy. (1R)-1-(3-Fluoro-1-adamantyl)ethanamine has also been found to reduce the severity of neuropathic pain and improve mood in patients with depression.
実験室実験の利点と制限
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has several advantages for use in lab experiments. It has a relatively low toxicity profile and is well-tolerated by most patients. It is also readily available and can be synthesized in large quantities. However, (1R)-1-(3-Fluoro-1-adamantyl)ethanamine has some limitations for use in lab experiments, including its relatively short half-life and the need for frequent dosing.
将来の方向性
There are several potential future directions for research on (1R)-1-(3-Fluoro-1-adamantyl)ethanamine. One area of research is the development of new formulations of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine that can be administered less frequently. Another area of research is the exploration of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine's potential use in treating other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, research is needed to better understand the long-term effects of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine on cognitive function and neurological health.
合成法
The synthesis of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine involves the reaction of 3-Fluoro-1-adamantylamine with ethyl bromoacetate to form 1-(3-Fluoro-1-adamantyl)ethyl bromoacetate. The bromoacetate group is then hydrolyzed to form the carboxylic acid, which is then reduced with lithium aluminum hydride to form (1R)-1-(3-Fluoro-1-adamantyl)ethanamine.
科学的研究の応用
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, epilepsy, and neuropathic pain. (1R)-1-(3-Fluoro-1-adamantyl)ethanamine has also been studied for its potential use in treating addiction and depression.
特性
IUPAC Name |
(1R)-1-(3-fluoro-1-adamantyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3/t8-,9?,10?,11?,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKAZSVBLPTEMY-AAWJQDODSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C12CC3CC(C1)CC(C3)(C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)
![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)
![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2537002.png)
![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)
![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)


![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)

![3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537012.png)

